Methyl 6-methylbenzo[b]thiophene-2-carboxylate
Description
Methyl 6-methylbenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methyl ester group at position 2 and a methyl substituent at position 6 of the fused aromatic ring system.
The compound’s molecular formula is inferred to be C11H10O2S, with a molecular weight of 206.26 g/mol (calculated based on structural analogs ). Benzo[b]thiophene derivatives are widely utilized in pharmaceutical and agrochemical research due to their bioisosteric relationship with indoles and benzofurans, often serving as key intermediates in drug discovery .
Properties
IUPAC Name |
methyl 6-methyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-7-3-4-8-6-10(11(12)13-2)14-9(8)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQZYPPKTCXONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546102 | |
| Record name | Methyl 6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82787-72-2 | |
| Record name | Methyl 6-methyl-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6-methylbenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
This compound has been investigated for various biological activities, primarily focusing on its antimicrobial and anticancer properties. Research indicates that compounds in the benzo[b]thiophene series may exhibit promising effects against different pathogens and cancer cell lines.
Antimicrobial Properties
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to interact with specific molecular targets in microbial cells, disrupting essential biochemical pathways.
- Case Study : A study evaluated the efficacy of various thiophene derivatives against Mycobacterium tuberculosis. This compound demonstrated notable activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics like rifampicin .
- Data Table :
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.48 | Antimicrobial |
| Rifampicin | 0.2 | Antimicrobial |
| Isoniazid | 0.5 | Antimicrobial |
Anticancer Activity
- Cell Line Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the modulation of apoptotic pathways.
- Case Study : A recent study highlighted the compound's ability to inhibit the growth of cancer cells in vitro, with IC50 values indicating significant potency against multiple types of cancer cells .
- Data Table :
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
Pharmacokinetics and Toxicity
- ADME/T Properties : The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, with studies indicating a favorable metabolic stability in human hepatocytes compared to mouse models .
- Toxicity Assessments : Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity towards normal human cells, suggesting a potential therapeutic window for clinical applications .
Scientific Research Applications
Pharmaceutical Development
Methyl 6-methylbenzo[b]thiophene-2-carboxylate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its derivatives are being investigated for their potential anti-inflammatory, analgesic, and anticancer properties.
- Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogs could inhibit cell proliferation effectively at concentrations as low as 10 µM, indicating their potential for further development as anticancer agents.
Agricultural Chemicals
In agriculture, this compound is used in the formulation of novel pesticides and herbicides. Its efficacy in controlling pests while minimizing environmental impact makes it a valuable component in sustainable agricultural practices.
- Case Study: Pesticide Development
A formulation containing this compound showed improved efficacy against resistant pest strains compared to traditional chemical agents. This highlights its potential role in integrated pest management strategies.
Material Science
The compound is also being explored for its applications in material science, particularly in the development of organic semiconductors and electronic devices.
- Applications in Electronics
This compound exhibits unique electronic properties that make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films enhances its applicability in electronic components.
Environmental Applications
Research into eco-friendly alternatives to traditional chemical processes has identified this compound as a potential candidate for developing greener chemical synthesis methods.
- Sustainability Efforts
Studies have indicated that using this compound in synthetic pathways can reduce waste and improve the overall efficiency of chemical reactions, contributing to sustainability efforts across various industries.
Table 1: Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory and anticancer drugs | Significant cytotoxicity observed at low concentrations (10 µM) |
| Agricultural Chemicals | Formulation of pesticides and herbicides | Improved efficacy against resistant pests |
| Material Science | Development of organic semiconductors and electronic devices | Suitable for OFETs and OLEDs due to unique electronic properties |
| Environmental | Development of eco-friendly chemical processes | Enhanced efficiency and reduced waste in synthetic pathways |
Table 2: Comparative Analysis with Similar Compounds
| Compound | Anticancer Activity | Agricultural Use | Material Science Potential |
|---|---|---|---|
| This compound | High | Yes | High |
| Methyl benzo[b]thiophene-2-carboxylate | Moderate | Yes | Moderate |
| 3-Chloro-benzo[b]thiophene-2-carboxylic acid | High | Low | Low |
Comparison with Similar Compounds
Halogenated Derivatives (Cl, Br, F)
- Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 104795-85-9): The electron-withdrawing chlorine substituent enhances electrophilic substitution reactivity, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) . Its molecular weight (226.68 g/mol) and purity (≥99%) are critical for reproducibility in medicinal chemistry .
- Methyl 6-bromo derivative (CAS 360576-01-8): Bromine’s larger atomic radius facilitates nucleophilic aromatic substitution, useful in constructing complex heterocycles for agrochemicals .
- Methyl 6-fluoro-3-methyl analog (CAS 863119-54-4): Fluorine’s electronegativity improves metabolic stability, a desirable trait in drug candidates .
Methyl-Substituted Derivatives
- Methyl 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate (CAS 59812-34-9): The 3-chloro group sterically hinders electrophilic attacks at position 3, directing functionalization to other positions. This compound is explored in pesticide development .
- Ethyl 2-aminotetrahydrobenzo[b]thiophene-3-carboxylate: Saturation of the thiophene ring (tetrahydro core) increases conformational flexibility, enhancing binding to bacterial targets (e.g., DNA gyrase) .
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters (e.g., ’s Ethyl 2-((ethoxy)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate) generally exhibit higher lipophilicity, improving membrane permeability in bioactive compounds . Methyl esters are often preferred for their lower molecular weight and ease of hydrolysis to carboxylic acids .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 6-methylbenzo[b]thiophene-2-carboxylate?
Answer:
The compound can be synthesized via:
- Esterification of 6-methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3) using methanol and acid catalysts (e.g., H₂SO₄) under reflux conditions. Purity can be confirmed via HPLC or melting point analysis .
- Lithiation-alkylation strategies : Adapting protocols for benzo[b]thiophene derivatives, methyl groups can be introduced at the 6-position using n-BuLi and TMEDA to generate a dilithiated intermediate, followed by methylation with methyl iodide .
- Multicomponent coupling : Similar to methods for 2-carbonylbenzo[b]thiophenes, coupling methyl esters with substituted aldehydes and thiols (e.g., methyl ethyl 2-mercaptoacetate) in DMF at 60°C .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Key peaks include the methyl ester (~3.8–3.9 ppm for CH₃O) and aromatic protons (6.7–8.2 ppm for benzo[b]thiophene). Substituent positions are confirmed via coupling patterns and DEPT-135 spectra .
- IR spectroscopy : C=O ester stretching (~1700–1750 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (C18 column, methanol-water gradient) to verify purity (>95%) .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Answer:
- Case study : If NMR signals overlap (e.g., methyl vs. methoxy groups), use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can confirm ester carbonyl connectivity to adjacent aromatic carbons .
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) or literature analogs like Methyl 4-bromobenzo[b]thiophene-2-carboxylate (CAS 360575-29-7) .
Advanced: What strategies optimize regioselectivity during methyl group introduction at the 6-position?
Answer:
- Directed metallation : Use ortho-directing groups (e.g., ester or amide) to guide lithiation. For example, TMEDA enhances lithiation efficiency at the 6-position by stabilizing intermediates .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., over-alkylation) .
- Protection-deprotection : Temporarily block reactive sites (e.g., 3-hydroxy groups) using acetyl or silyl protecting agents, as seen in methyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives (CAS 13134-76-4) .
Advanced: How do electronic effects of the methyl group influence reactivity in derivatization reactions?
Answer:
- Electrophilic substitution : The 6-methyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the 4- or 5-position. Compare with Methyl 6-chlorobenzo[b]thiophene-2-carboxylate (CAS 59812-35-0), where the electron-withdrawing Cl alters reactivity .
- Nucleophilic acyl substitution : The ester’s carbonyl is susceptible to aminolysis (e.g., with aryl amines) using EDC/HOBt coupling, as demonstrated in STAT3 inhibitor syntheses .
Basic: What are the compound’s stability considerations under different storage conditions?
Answer:
- Thermal stability : Decomposition occurs above 200°C (based on analogs like 6-Methylchrysene, which degrades at ~365°C). Store at RT in airtight containers .
- Hydrolytic sensitivity : The ester bond is prone to hydrolysis in acidic/basic conditions. For long-term storage, use anhydrous solvents (e.g., CH₂Cl₂) and avoid aqueous environments .
Advanced: How can computational modeling aid in predicting biological activity or reaction pathways?
Answer:
- DFT calculations : Model transition states for ester hydrolysis or methyl group functionalization to predict activation energies .
- Molecular docking : Screen derivatives (e.g., 6-aminobenzo[b]thiophene-2-carboxylate, CAS 57907-49-0) against target proteins (e.g., bacterial enzymes) to prioritize synthetic targets .
Advanced: What analytical methods quantify trace impurities in synthesized batches?
Answer:
- LC-MS/MS : Detect and quantify byproducts (e.g., de-esterified acids or dimerized species) with detection limits <0.1% .
- X-ray crystallography : Resolve ambiguous structural features (e.g., regiochemistry of methyl substitution) by comparing experimental and simulated powder patterns .
Basic: What are common applications of this compound in medicinal chemistry research?
Answer:
- Scaffold for bioactive molecules : It serves as a precursor for antibacterials (e.g., tetrahydrobenzo[b]thiophene derivatives) and kinase inhibitors. For example, methyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives exhibit antibacterial activity .
- Fluorescent probes : Functionalize the benzo[b]thiophene core with fluorophores for cellular imaging, leveraging its rigid aromatic structure .
Advanced: How can researchers validate synthetic yields when scaling up reactions?
Answer:
- Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, solvent volume) using response surface methodology .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real-time, minimizing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
